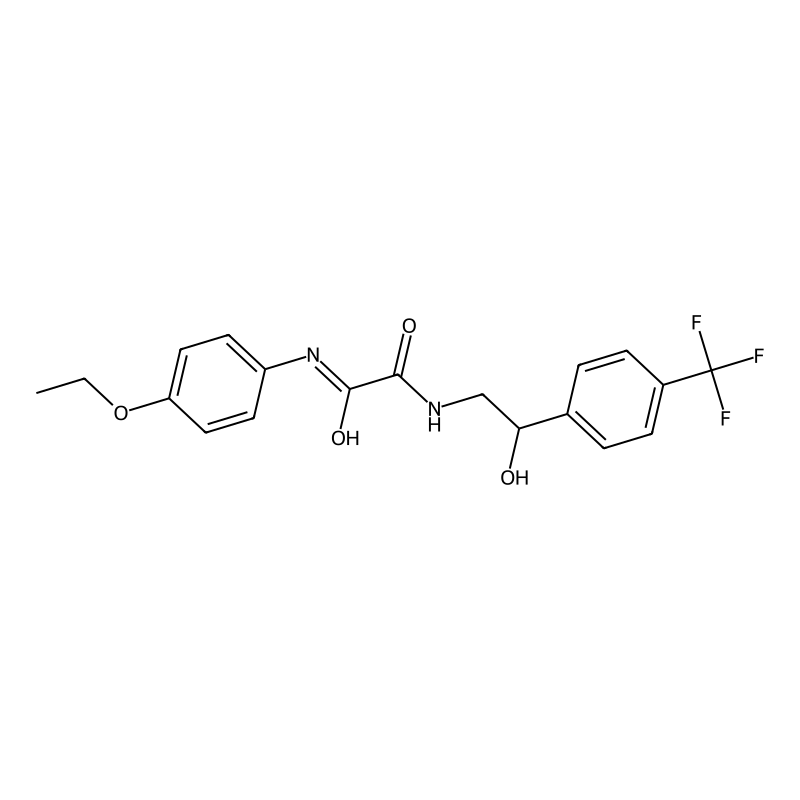

N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anticancer Agent Development

Scientific Field: Medicinal Chemistry and Pharmacology:Application Summary: This compound has been explored for its potential as an anticancer agent. The trifluoromethyl group is known to enhance the biological activity of pharmaceuticals, making this compound a candidate for cancer treatment research.

Methods of Application: The compound is synthesized and then tested in vitro using cancer cell lines. The MTT assay is commonly used to evaluate the cytotoxicity of the compound against various cancer cells.

Enantioselective Synthesis

Scientific Field: Organic Chemistry and Chemical Engineering:Application Summary: The compound’s structure suggests potential use in enantioselective synthesis, which is crucial for producing optically pure pharmaceuticals.

Methods of Application: Chiral catalysts or biocatalysts could be employed to produce one enantiomer preferentially. Techniques like HPLC with chiral columns would be used to analyze the enantiomeric purity.

Results: Related research has achieved over 99% enantiomeric excess in the production of optically pure alcohols, which are important intermediates in drug synthesis .

Werner Helicase Inhibitors

Scientific Field: Molecular Pharmacology:Application Summary: The compound is investigated for its role as a Werner helicase inhibitor, which could provide a novel approach to cancer therapy by targeting genomic instability.

Methods of Application: A series of derivatives are synthesized and their anticancer activities are evaluated against various cancer cell lines using assays like the MTT assay.

Results: Some derivatives have shown significant inhibitory activity against different cancer cell lines, with IC50 values in the nanomolar range, indicating their potential as anticancer agents .

Photoredox Catalysis

Scientific Field: Organic Chemistry:Application Summary: The compound’s derivatives can be used in photoredox catalysis, a field that has gained attention for its role in facilitating novel chemical reactions under mild conditions.

Methods of Application: The derivatives can act as radical precursors under visible light irradiation, enabling reactions like S-trifluoromethylation of thiophenols without the need for additional photoredox catalysts.

Results: This method has been successfully applied to achieve S-trifluoromethylation, demonstrating the compound’s utility in photoredox chemistry .

Synthesis of Fluorinated Compounds

Scientific Field: Synthetic Chemistry:Application Summary: α-Trifluoromethylstyrene derivatives, which can be derived from the compound, are valuable intermediates for synthesizing complex fluorinated compounds.

Methods of Application: These derivatives are utilized in various chemical reactions, including C–F bond activation, to create a wide range of fluorinated molecules.

Results: The versatility of these derivatives has been recognized by the organic chemistry community for their successful use in multiple substitution reactions .

Neuroprotective Treatments

Scientific Field: Neuroscience and Pharmacology:Application Summary: Compounds with similar structures have been studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Methods of Application: The compound would be tested in neuronal cell cultures and animal models for neurodegenerative diseases to assess its protective effects against neuronal damage.

Results: Related compounds have shown promise in reducing neuronal death and improving cognitive functions in preclinical models of diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Agents

Scientific Field: Immunology and Inflammation Research:Application Summary: The compound’s structure suggests potential use as an anti-inflammatory agent, possibly through the inhibition of pro-inflammatory cytokines.

Methods of Application: In vitro assays with immune cells and in vivo models of inflammation would be used to test the compound’s efficacy in reducing inflammatory responses.

Results: Similar compounds have demonstrated significant reduction in markers of inflammation and alleviation of symptoms in models of chronic inflammatory diseases .

Antimicrobial Agents

Scientific Field: Microbiology and Infectious Diseases:Application Summary: The trifluoromethyl group enhances the antimicrobial activity, making this compound a candidate for developing new antimicrobial agents.

Methods of Application: The compound would be tested against a panel of bacterial and fungal strains to evaluate its antimicrobial spectrum and potency.

Results: Compounds with related structures have been effective against a range of pathogens, showing potential as broad-spectrum antimicrobial agents .

N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide, commonly known by its systematic name, is a complex organic compound with the molecular formula and a molecular weight of approximately 368.3 g/mol. This compound features a unique structure characterized by the presence of an ethoxy group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl-bearing ethyl moiety. Its structural attributes suggest potential applications in medicinal chemistry due to its diverse functional groups that can interact with biological targets.

- Hydrolysis: The amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance lipophilicity and alter pharmacokinetics.

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially allowing for further functionalization of the compound.

Preliminary studies indicate that N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide exhibits notable biological activities. Research suggests that compounds with similar structures may possess:

- Antimicrobial Properties: Potential effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Modulation of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

- Antitumor Activity: In vitro studies may reveal cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

The synthesis of N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can be achieved through several methods:

- Amidation Reaction:

- Reacting 4-ethoxyaniline with 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

- Multi-step Synthesis:

- Starting from commercially available precursors, multiple steps involving protection and deprotection strategies, as well as functional group transformations, can yield the target compound.

- One-Pot Synthesis:

- Utilizing one-pot reactions that combine several reagents and conditions to streamline the synthesis process while minimizing purification steps.

The unique structural features of N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide suggest various applications:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting specific biological pathways.

- Chemical Probes: In biochemical research for studying enzyme interactions or cellular processes due to its ability to modulate biological activity.

- Agricultural Chemicals: Potential use as a pesticide or herbicide owing to its antimicrobial properties.

Interaction studies involving N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can provide insights into its mechanism of action:

- Protein Binding Studies: Investigating how this compound binds to target proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.

- Cellular Uptake Studies: Analyzing how effectively the compound penetrates cell membranes and its bioavailability in different cellular environments.

- Molecular Docking Studies: Computational modeling to predict binding affinities and interaction sites on target proteins.

Several compounds share structural similarities with N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-fluorophenyl)-N-{2-hydroxy-2-[4-chlorophenyl]ethyl}acetamide | Fluorine instead of trifluoromethyl | Antimicrobial | Simpler halogen substitution |

| N'-(4-methoxyphenyl)-N-{2-hydroxy-2-[3-trifluoromethylphenyl]ethyl}urea | Methoxy group instead of ethoxy | Antitumor | Urea linkage |

| N'-(3-chlorophenyl)-N-{2-hydroxy-2-[4-bromophenyl]ethyl}acetamide | Bromine substitution | Anti-inflammatory | Different halogen pattern |

The uniqueness of N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide lies in its specific combination of functional groups that may enhance its pharmacological profile compared to these similar compounds.